Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Overview

Description

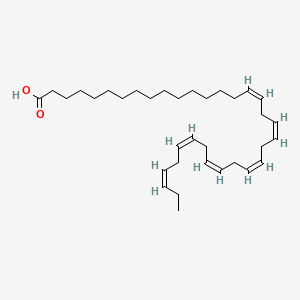

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid is a very long-chain polyunsaturated fatty acid. It is characterized by having six double bonds located at positions 16, 19, 22, 25, 28, and 31 in the carbon chain. This compound is part of the omega-6 fatty acid family and has a molecular formula of C34H58O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. The process can be carried out through various organic synthesis techniques, including Wittig reactions and olefin metathesis. The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the double bonds .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce long-chain polyunsaturated fatty acids. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated fatty acid.

Substitution: The carboxyl group of the acid can participate in substitution reactions, forming esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

Substitution: Esterification reactions often use alcohols and acid catalysts, while amidation reactions use amines.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Scientific Research Applications

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid has various applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of long-chain polyunsaturated fatty acids in different chemical reactions.

Biology: Research on its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.

Mechanism of Action

The mechanism of action of tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate various signaling pathways by acting as a precursor to bioactive lipid mediators. These mediators interact with specific receptors and enzymes, leading to diverse biological effects, such as anti-inflammatory responses .

Comparison with Similar Compounds

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z)-pentaenoic acid: Similar structure but with one less double bond.

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaen-1-ol: An alcohol derivative with a hydroxyl group instead of a carboxyl group.

Uniqueness: Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid is unique due to its specific configuration of six double bonds, which imparts distinct chemical and biological properties. Its long carbon chain and multiple unsaturations make it a valuable compound for studying the effects of polyunsaturated fatty acids in various scientific fields .

Biological Activity

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid (THA) is a long-chain polyunsaturated fatty acid (PUFA) characterized by six double bonds. This compound has garnered attention due to its potential biological activities, particularly in the fields of inflammation, neuroprotection, and metabolic health. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of THA.

Chemical Structure and Properties

Biological Activity Overview

THA exhibits several biological activities that are significant for health and disease management:

- Anti-inflammatory Effects :

- Neuroprotective Properties :

- Metabolic Benefits :

Case Study 1: Anti-inflammatory Mechanisms

In a controlled study examining the effects of THA on human macrophages, researchers observed a significant reduction in the production of inflammatory mediators following treatment with THA. The study highlighted its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In an animal model of Alzheimer's disease, administration of THA resulted in a marked decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This suggests that THA may have therapeutic potential for neurodegenerative diseases .

Table 1: Summary of Biological Activities of THA

Table 2: Comparative Analysis of Long-chain PUFAs

| Fatty Acid | Number of Double Bonds | Key Benefits |

|---|---|---|

| Docosahexaenoic Acid (DHA) | 6 | Cognitive function, anti-inflammatory |

| Eicosapentaenoic Acid (EPA) | 5 | Cardiovascular health, anti-inflammatory |

| Tetratriacontahexaenoic Acid (THA) | 6 | Neuroprotection, metabolic benefits |

Properties

IUPAC Name |

(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-16,19,22,25,28,31-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKUXMFOWSEBLN-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.